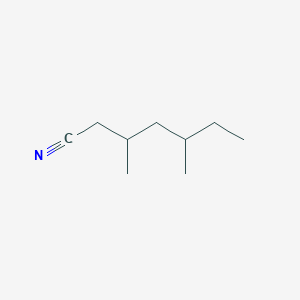

3,5-Dimethylheptanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

5631-60-7 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

3,5-dimethylheptanenitrile |

InChI |

InChI=1S/C9H17N/c1-4-8(2)7-9(3)5-6-10/h8-9H,4-5,7H2,1-3H3 |

InChI Key |

QCQQDZQCZHYXBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3,5 Dimethylheptanenitrile

Hydrolysis Reactions of the Nitrile Functional Group

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide intermediate. rsc.orgchemistrysteps.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis to Carboxylic Acids

In the presence of a strong acid and water, 3,5-dimethylheptanenitrile undergoes hydrolysis to yield 3,5-dimethylheptanoic acid and an ammonium (B1175870) salt. chemistrysteps.comchegg.com The reaction is typically carried out by heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. chemistrysteps.comlibretexts.org

Image: Acid-catalyzed hydrolysis of this compound to 3,5-dimethylheptanoic acid.

The reaction proceeds through an initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. rsc.orgchemistrysteps.com This is followed by the nucleophilic attack of a water molecule. A series of proton transfers and tautomerization steps then lead to the formation of a stable amide intermediate, 3,5-dimethylheptanamide. rsc.org Under the reaction conditions, this amide is typically not isolated and undergoes further hydrolysis to the corresponding carboxylic acid. rsc.orgchemistrysteps.com

Investigations into Reaction Mechanisms and Kinetics

The mechanism of acid-catalyzed nitrile hydrolysis involves several key steps: rsc.orgchemistrysteps.com

Protonation of the nitrile: The nitrogen atom of the cyano group is protonated by the acid catalyst (e.g., H₃O⁺). This initial step increases the electrophilic character of the nitrile carbon. chemistrysteps.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the protonated nitrile. This results in the formation of a protonated imidic acid. rsc.org

Deprotonation and tautomerization: The protonated imidic acid is deprotonated to form an imidic acid, which then tautomerizes to the more stable amide. masterorganicchemistry.com

Hydrolysis of the amide: The amide intermediate is subsequently hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion. This part of the mechanism mirrors the acid-catalyzed hydrolysis of amides. masterorganicchemistry.com

Kinetic studies on the hydrolysis of various nitriles have shown that the reaction is often second order, being first order in both the nitrile and the acid catalyst. masterorganicchemistry.com The rate of hydrolysis can be influenced by steric hindrance around the nitrile group. For this compound, the methyl groups at the 3 and 5 positions may sterically hinder the approach of the nucleophile, potentially leading to a slower reaction rate compared to unbranched aliphatic nitriles under similar conditions.

Reduction Chemistry of this compound

The nitrile group of this compound can be readily reduced to a primary amine, 3,5-dimethylheptan-1-amine. This transformation is a valuable synthetic route for the preparation of primary amines from nitriles. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this purpose. openstax.orgmasterorganicchemistry.com

The general reaction is as follows:

Image: Reduction of this compound to 3,5-dimethylheptan-1-amine using LiAlH₄.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. chemistrysteps.comopenstax.org This is followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during an aqueous workup to yield the primary amine. openstax.org

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 3,5-Dimethylheptan-1-amine | 1. Diethyl ether or THF, reflux2. H₂O, acid/base workup |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 3,5-Dimethylheptan-1-amine | High pressure and temperature |

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the nitrile to form ketones after hydrolysis of the intermediate imine. masterorganicchemistry.comopenstax.org

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield an imine intermediate. Subsequent acidic workup would hydrolyze this intermediate to produce a ketone. masterorganicchemistry.com

Reaction with Grignard Reagents:

Image: Reaction of this compound with a Grignard reagent followed by hydrolysis to form a ketone.

The steric hindrance provided by the methyl groups in this compound might necessitate more forcing reaction conditions or the use of catalysts like copper(I) salts to facilitate the addition of bulky Grignard reagents. masterorganicchemistry.com

Derivatization and Functionalization Strategies

The nitrile group of this compound is a key handle for a variety of derivatization and functionalization strategies. The primary transformations, hydrolysis and reduction, lead to the formation of a carboxylic acid and a primary amine, respectively. These products can then undergo a wide range of further reactions.

Table of Derivatization Products:

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | H₃O⁺, heat | 3,5-Dimethylheptanoic acid | Nitrile to Carboxylic Acid |

| This compound | 1. LiAlH₄2. H₂O | 3,5-Dimethylheptan-1-amine | Nitrile to Primary Amine |

| This compound | 1. RMgX2. H₃O⁺ | Ketone | Nitrile to Ketone |

| 3,5-Dimethylheptanoic acid | SOCl₂ or PCl₅ | 3,5-Dimethylheptanoyl chloride | Carboxylic Acid to Acid Chloride |

| 3,5-Dimethylheptanoic acid | R'OH, H⁺ | Ester | Carboxylic Acid to Ester |

| 3,5-Dimethylheptan-1-amine | R'COCl | Amide | Amine to Amide |

These derivatization strategies allow for the incorporation of the 3,5-dimethylheptyl scaffold into a diverse array of more complex molecules, highlighting the synthetic utility of this compound as a chemical intermediate.

Spectroscopic Characterization and Advanced Analytical Techniques for 3,5 Dimethylheptanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3,5-Dimethylheptanenitrile. Given the presence of two stereocenters at the C3 and C5 positions, this compound can exist as a mixture of diastereomers ((3R,5R), (3S,5S), (3R,5S), and (3S,5R)). NMR spectroscopy is particularly powerful in distinguishing between these stereoisomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound is expected to exhibit complex signal patterns due to the presence of multiple, chemically non-equivalent protons and potential diastereotopicity. While specific experimental data is not widely published, a predicted spectrum can be inferred based on established chemical shift principles for aliphatic nitriles. The protons alpha to the electron-withdrawing nitrile group (on C2) are anticipated to be the most deshielded of the methylene (B1212753) protons, typically resonating in the 2.0-2.5 ppm range. The methine protons at C3 and C5, being adjacent to chiral centers, would likely appear as complex multiplets. The methyl groups would present as doublets due to coupling with their adjacent methine protons, and the terminal ethyl group would show a characteristic triplet and quartet pattern.

Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on general values for similar aliphatic compounds. Actual chemical shifts can vary based on solvent and other experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (CH₃) | ~0.9 | t | ~7.0 |

| H2 (CH₂) | ~1.4 | m | - |

| H3 (CH) | ~1.6 | m | - |

| H4 (CH₂) | ~1.3 | m | - |

| H5 (CH) | ~1.5 | m | - |

| H6 (CH₂) | ~2.3 | m | - |

| C3-CH₃ | ~0.95 | d | ~6.5 |

| C5-CH₃ | ~0.92 | d | ~6.5 |

m = multiplet, t = triplet, d = doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals would be expected for a single diastereomer. The most characteristic signal is that of the nitrile carbon (C7), which is expected to appear in the range of 115-125 ppm. The signals for the carbons of the alkyl chain would resonate in the aliphatic region (approximately 10-50 ppm). Due to the presence of diastereomers, a mixture would likely show a doubling of some or all of these peaks, reflecting the different chemical environments of the carbon atoms in each stereoisomer.

Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general values for similar aliphatic compounds.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~14 |

| C2 (CH₂) | ~25 |

| C3 (CH) | ~32 |

| C4 (CH₂) | ~40 |

| C5 (CH) | ~30 |

| C6 (CH₂) | ~28 |

| C7 (CN) | ~120 |

| C3-CH₃ | ~20 |

| C5-CH₃ | ~19 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons of the C1-methyl group and the C2-methylene group, and between the C3-methine proton and its neighboring C2 and C4 methylene protons as well as the C3-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals in both the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): For diastereomeric mixtures, NOESY can provide information about the relative stereochemistry by identifying protons that are close in space. Different patterns of through-space correlations would be expected for the syn and anti diastereomers. chemsrc.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₇N), which has a calculated exact mass of approximately 139.1361 Da. nih.gov The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the molecular formula.

Fragmentation Pathways and Structural Elucidation

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The analysis of these fragment ions provides valuable structural information. For aliphatic nitriles, the molecular ion peak may be weak or absent. Common fragmentation patterns for a compound like this compound would involve the cleavage of C-C bonds.

Key expected fragmentation pathways include:

Alpha-cleavage: Loss of an ethyl radical from the C5 position or a butyl radical from the C3 position.

Cleavage adjacent to the methyl branches: This can lead to the formation of stable secondary carbocations.

McLafferty-type rearrangements: While less common for nitriles than for carbonyl compounds, rearrangements involving the transfer of a hydrogen atom followed by cleavage can occur.

Predicted Major Fragment Ions in the Mass Spectrum of this compound (Note: This table is predictive and based on general fragmentation patterns of aliphatic compounds.)

| m/z | Possible Fragment Structure/Loss |

| 124 | [M - CH₃]⁺ |

| 110 | [M - C₂H₅]⁺ |

| 96 | [M - C₃H₇]⁺ |

| 82 | [M - C₄H₉]⁺ |

| 69 | Further fragmentation |

| 55 | Further fragmentation |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the most diagnostic feature in its IR spectrum is the absorption band corresponding to the carbon-nitrogen triple bond (C≡N) of the nitrile group. This vibration gives rise to a sharp and intense peak in a relatively uncongested region of the spectrum. Saturated aliphatic nitriles typically show a C≡N stretching absorption near 2250 cm⁻¹. libretexts.orgspectroscopyonline.com This peak is easily recognizable and serves as a primary indicator for the presence of the nitrile functional group. libretexts.org

In addition to the nitrile peak, the spectrum of this compound will be dominated by absorptions arising from the alkyl (C-H) portions of the molecule. These include stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which appear in the region of 2850-3000 cm⁻¹. Bending vibrations for these C-H bonds are also expected, typically occurring around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | Strong |

| Nitrile C≡N | Stretching | 2240 - 2260 | Medium to Sharp |

| Alkyl CH₂ | Bending (Scissoring) | ~1465 | Variable |

| Alkyl CH₃ | Bending (Rocking) | ~1375 | Variable |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, gas and liquid chromatography are invaluable for determining its purity, isolating it from reaction mixtures, and performing quantitative analysis.

Gas chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds without decomposition. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. libretexts.org

For this compound, purity assessment is typically performed using a high-resolution capillary column. A nonpolar stationary phase, such as one made of polydimethylsiloxane (B3030410) (e.g., DB-5ms), is often a suitable first choice. libretexts.orgchromatographyonline.com With a nonpolar column, the elution order generally follows the boiling points of the components, with more volatile compounds (lower boiling points) eluting first. libretexts.org

A temperature-programmed method, where the column temperature is gradually increased, is often employed to ensure efficient separation of any impurities that may have different boiling points and to obtain sharp peaks. chromatographyonline.comchromatographyonline.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds and a wide linear range. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), which provides both separation and structural information, allowing for the definitive identification of the main component and any impurities. chromatographyonline.com

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph (GC) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (for FID) |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. basicmedicalkey.com While GC is often preferred for volatile nitriles, HPLC is a valuable alternative, particularly for less volatile or thermally sensitive samples.

For a relatively nonpolar compound like this compound, reversed-phase HPLC is the most appropriate mode. In this setup, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) or C18), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water. basicmedicalkey.comsigmaaldrich.com The separation mechanism is based on the hydrophobic interactions of the analyte with the stationary phase. More nonpolar compounds interact more strongly with the C18-coated silica (B1680970) and are retained longer on the column.

Isocratic elution (constant mobile phase composition) can be used if the impurities have significantly different polarities from the main compound. However, gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is generally more effective for resolving complex mixtures with a wide range of polarities. sigmaaldrich.com Detection is commonly achieved using a UV detector, although nitriles have a weak chromophore and detection may be challenging at low concentrations without derivatization.

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph (HPLC) |

| Column | C18 (Reversed-Phase), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Gradient Program | Start at 60% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV Detector (e.g., at 210 nm) |

Computational Chemistry and Theoretical Studies on 3,5 Dimethylheptanenitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 3,5-Dimethylheptanenitrile, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to determine its electronic structure. These calculations would provide crucial information such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The insights gained from these calculations would include identifying the most electron-rich and electron-deficient regions of the molecule. The nitrogen atom of the nitrile group is expected to be a region of high electron density, making it a potential site for electrophilic attack. Conversely, the carbon atom of the nitrile group would exhibit electrophilic character. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability.

To illustrate the type of data that would be generated, a hypothetical table of electronic properties for this compound, calculated at a common level of theory (e.g., B3LYP/6-31G*), is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Conformational Analysis and Energy Landscape Exploration

The structural flexibility of the heptane (B126788) backbone in this compound allows for a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis is a computational technique used to identify the stable conformers of a molecule and to map their relative energies, creating a potential energy surface.

This analysis would typically begin with a systematic or stochastic search of the conformational space to locate various energy minima. Each identified conformer would then be subjected to geometry optimization calculations, usually using a DFT method, to determine its precise structure and energy. The results would reveal the most stable conformer(s) and the energy barriers to rotation around the single bonds in the alkyl chain. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its interactions with other molecules.

A representative data table summarizing a hypothetical conformational analysis is shown below.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) | Key Feature |

| 1 | 0.00 | 178° | Most stable, anti-periplanar arrangement of the alkyl chain. |

| 2 | 1.25 | 65° | Gauche interaction between methyl groups. |

| 3 | 2.50 | -68° | Another gauche conformer with different methyl group orientation. |

Reaction Pathway and Transition State Investigations (e.g., DFT Calculations)

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be used to model various transformations, such as its hydrolysis to the corresponding carboxylic acid or its reduction to an amine.

These investigations would involve mapping the entire reaction pathway, from reactants to products, and identifying the transition state—the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. The geometry of the transition state provides critical insights into the mechanism of bond breaking and bond formation. The reactivity of nitriles can be further explored using descriptors derived from DFT, such as the Fukui function, which helps in identifying the most reactive sites within the molecule. nih.gov

A hypothetical summary of a DFT investigation into the hydrolysis of this compound is provided in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Nitrile + H₂O) | 0.00 |

| 2 | Transition State 1 | 25.3 |

| 3 | Intermediate | -5.7 |

| 4 | Transition State 2 | 15.8 |

| 5 | Products (Amide + H₂O) | -12.4 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, calculations could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR spectra predictions involve calculating the vibrational frequencies of the molecule's bonds. The characteristic C≡N stretch of the nitrile group would be a prominent feature. NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding of each nucleus. These predicted spectra can be invaluable in interpreting experimental results and in distinguishing between different isomers or conformers.

The following table provides an example of predicted versus hypothetical experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| IR: C≡N Stretch | 2245 cm⁻¹ | 2248 cm⁻¹ |

| ¹³C NMR: CN Carbon | 121.5 ppm | 122.0 ppm |

| ¹H NMR: CH₂ adjacent to CN | 2.35 ppm | 2.38 ppm |

Molecular Modeling of Interactions with Other Chemical Species

Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations model the movement of atoms and molecules over time, providing insights into intermolecular forces, such as van der Waals interactions and hydrogen bonding.

For example, MD simulations could be used to study the behavior of this compound in different solvents, revealing information about its solubility and the local solvent structure around it. In a biological context, molecular docking, a technique that predicts the preferred orientation of one molecule when bound to a second, could be used to investigate how this compound might interact with the active site of an enzyme. Studies on other aliphatic nitriles have shown that they can be substrates for enzymes like nitrilases, and molecular modeling can help to understand the structural basis for these interactions. researchgate.netresearchgate.net

A hypothetical data table from a molecular docking study of this compound with a hypothetical enzyme active site is presented below.

| Parameter | Value | Significance |

| Binding Affinity | -6.8 kcal/mol | Strength of the interaction between the molecule and the enzyme. |

| Key Interacting Residues | Tyr89, Phe123, Trp210 | Amino acids in the active site that form important interactions. |

| Type of Interactions | Hydrophobic, van der Waals | The primary forces driving the binding of the molecule. |

Applications of 3,5 Dimethylheptanenitrile As a Synthetic Intermediate

Precursor to Complex Organic Molecules

Theoretically, 3,5-Dimethylheptanenitrile can serve as a starting material for more complex molecular architectures. The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethylheptanoic acid. For instance, treatment with hydrochloric acid and water under heat will convert the nitrile to the corresponding carboxylic acid. chegg.com This carboxylic acid can then undergo a variety of further reactions, such as esterification or conversion to an acid chloride, opening pathways to a wider range of derivatives.

Furthermore, the nitrile group can be reduced to a primary amine, 3,5-dimethylheptanamine, using reducing agents like lithium aluminum hydride. This amine can then be a building block for the synthesis of amides, imines, and other nitrogen-containing compounds.

Building Block for Specialty Chemicals and Materials

As a synthetic intermediate, this compound holds potential for the production of specialty chemicals and materials. The conversion of the nitrile to either a carboxylic acid or a primary amine allows for its incorporation into larger molecules with specific functions. For example, the resulting di-functionalized molecules could be used in the synthesis of polymers, surfactants, or lubricant additives, where the branched alkyl chain might confer desirable properties such as solubility in organic media or specific thermal characteristics. However, specific examples of its use in the production of named specialty chemicals are not readily found in the literature.

Role in the Synthesis of Pheromone Analogs and Derivatives (e.g., Serricornin)

While there is extensive literature on the synthesis of insect pheromones, the direct use of this compound as a key intermediate in these syntheses is not prominently documented. researchgate.net It is important to distinguish it from structurally similar compounds that are well-established pheromone precursors. For instance, the synthesis of Serricornin, the sex pheromone of the cigarette beetle, utilizes 2,4-dimethyl-5-oxoheptanitrile as a key intermediate. This compound, through reduction and subsequent reaction with a Grignard reagent, leads to the formation of the pheromone structure.

The structural similarity of this compound to fragments of some pheromone molecules suggests its potential as a synthon for creating analogs for research or pest management applications. However, specific, documented synthetic routes starting from this compound to produce known pheromones or their active analogs are not detailed in the available scientific record.

Synthesis of Chiral Scaffolds and Stereoisomers

This compound possesses two stereocenters at the 3rd and 5th positions, meaning it can exist as multiple stereoisomers. The synthesis of a specific stereoisomer of this nitrile would provide a chiral building block for asymmetric synthesis. Such a chiral scaffold could be valuable in the preparation of enantiomerically pure pharmaceuticals or other bioactive molecules where specific stereochemistry is crucial for activity. The development of stereoselective methods to synthesize specific isomers of this compound would be a necessary first step for its application in this context. While the principles of chiral synthesis are well-developed, their specific application to produce and utilize enantiopure this compound is not extensively reported.

Environmental and Biological Fate of Nitrile Compounds: Implications for 3,5 Dimethylheptanenitrile

Microbial Degradation Pathways for Alkyl Nitriles

The microbial breakdown of alkyl nitriles is a critical process in the natural recycling of these compounds and for the bioremediation of contaminated environments. nih.govchemguide.co.uk Microorganisms have evolved specific enzymatic pathways to utilize nitriles as carbon and nitrogen sources. nih.gov The primary mechanisms for the microbial degradation of alkyl nitriles involve two key enzyme systems: nitrilases and a combination of nitrile hydratases and amidases. nih.govcas.czresearchgate.net

Nitrilase Pathway: This pathway involves the direct hydrolysis of the nitrile group (-C≡N) to a carboxylic acid and ammonia (B1221849) in a single step, without the formation of an amide intermediate. nih.govresearchgate.net

Nitrile Hydratase/Amidase Pathway: In this two-step pathway, a nitrile hydratase first hydrates the nitrile to the corresponding amide. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. nih.govcas.czresearchgate.net

Bacteria from the genus Rhodococcus are particularly well-known for their ability to degrade a wide range of nitriles, including aliphatic ones, often utilizing the nitrile hydratase/amidase pathway. nih.govresearchgate.net For instance, Rhodococcus rhodochrous has been shown to efficiently metabolize various aliphatic nitriles. nih.gov Similarly, species of Pseudomonas are also capable of degrading nitriles. nih.gov

The degradation of branched-chain aliphatic nitriles, such as 3,5-dimethylheptanenitrile, is expected to follow these established pathways. However, the presence of alkyl branches can influence the rate and efficiency of degradation due to steric hindrance at the active sites of the enzymes. acs.org

Enzymatic Biotransformations of Nitrile Compounds

The biotransformation of nitrile compounds is catalyzed by specific enzymes that determine the metabolic route and the resulting products. The key enzymes involved are nitrilases and nitrile hydratases, which exhibit distinct mechanisms and substrate specificities. cas.cznih.gov

Nitrilases (EC 3.5.5.1): These enzymes directly convert nitriles to carboxylic acids and ammonia. nih.gov They are classified into several categories based on their substrate preference, including aliphatic, aromatic, and arylacetonitrilases. nih.gov The catalytic mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the electrophilic carbon of the nitrile group. nih.gov While many nitrilases have been studied for their role in degrading aromatic nitriles, some exhibit activity towards aliphatic nitriles. nih.gov The steric bulk introduced by the methyl groups at the C3 and C5 positions of this compound could potentially hinder the access of the nitrile group to the active site of some nitrilases, thereby affecting the rate of hydrolysis.

Nitrile Hydratases (EC 4.2.1.84): These metalloenzymes, typically containing iron or cobalt, catalyze the hydration of nitriles to amides. researchgate.net The reaction is highly specific and often occurs under mild conditions. nih.gov Organisms that possess nitrile hydratases usually also have amidases to complete the conversion to carboxylic acids. cas.czresearchgate.net Studies on Rhodococcus sp. have shown that their nitrile hydratase/amidase systems can handle sterically hindered substrates, such as 2,2-dimethyl-3-substituted-cyclopropanecarbonitriles, although the efficiency can be influenced by the substrate's stereochemistry. acs.org This suggests that a nitrile hydratase/amidase system might be the more likely pathway for the initial transformation of the sterically hindered this compound.

The table below summarizes the key enzymes involved in nitrile biotransformation.

| Enzyme | EC Number | Reaction Catalyzed | Intermediate | Final Products |

| Nitrilase | 3.5.5.1 | Nitrile → Carboxylic Acid + Ammonia | None | Carboxylic Acid, Ammonia |

| Nitrile Hydratase | 4.2.1.84 | Nitrile → Amide | Amide | Amide |

| Amidase | 3.5.1.4 | Amide → Carboxylic Acid + Ammonia | None | Carboxylic Acid, Ammonia |

Assessment of Environmental Persistence and Biodegradation Potential

The environmental persistence of a chemical compound is inversely related to its susceptibility to biodegradation. For aliphatic nitriles, their persistence in soil and water is largely dependent on the presence of microbial populations capable of degrading them. nih.gov

The structure of an alkyl nitrile plays a significant role in its biodegradability. Long-chain alkanes, which form the carbon backbone of compounds like this compound, can be degraded by various microorganisms, although their low water solubility can limit their bioavailability. nih.govnih.gov The presence of branching in the alkane chain can also affect the rate of degradation. While some studies suggest that branching can increase persistence, other microorganisms have evolved specific pathways to metabolize branched-chain alkanes. frontiersin.orgfrontiersin.org

The biodegradation of this compound would likely be initiated by the enzymatic attack on the nitrile group, as described in the previous sections. The resulting 3,5-dimethylheptanoic acid would then be further metabolized. The degradation of the branched-chain fatty acid would likely proceed through pathways analogous to the catabolism of branched-chain amino acids, involving steps like β-oxidation. nih.govnih.gov

The potential for the biodegradation of this compound is therefore dependent on the presence of microorganisms with enzymes that can accommodate a sterically hindered, long-chain aliphatic nitrile. Genera such as Rhodococcus and Pseudomonas are strong candidates for mediating this process in the environment. nih.govresearchgate.netnih.gov

Metabolic Products and Transformation Mechanisms in Biological Systems

The metabolic transformation of this compound in a biological system is predicted to follow the enzymatic pathways previously outlined, leading to the formation of specific metabolic products.

Initial Transformation: The initial step would be the hydrolysis of the nitrile group.

Via Nitrilase: Direct conversion to 3,5-dimethylheptanoic acid and ammonia.

Via Nitrile Hydratase/Amidase: A two-step conversion, first to 3,5-dimethylheptanamide and then to 3,5-dimethylheptanoic acid and ammonia. cas.czresearchgate.net

Further Metabolism of the Carbon Skeleton: Following the initial conversion of the nitrile group, the resulting 3,5-dimethylheptanoic acid would undergo further degradation. The metabolism of branched-chain fatty acids typically involves a series of enzymatic reactions. The presence of methyl groups on the carbon chain prevents direct β-oxidation. Therefore, alternative pathways are employed, which may include α-oxidation or other specialized enzymatic steps to handle the branch points. nih.govnih.gov

The ultimate fate of the carbon skeleton would be its entry into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production and biosynthesis. The complete mineralization of this compound would result in the formation of carbon dioxide, water, and ammonia.

The table below outlines the expected metabolic products from the degradation of this compound.

| Initial Compound | Enzymatic Pathway | Intermediate Product | Final Products of Initial Transformation |

| This compound | Nitrilase | None | 3,5-Dimethylheptanoic acid, Ammonia |

| This compound | Nitrile Hydratase / Amidase | 3,5-Dimethylheptanamide | 3,5-Dimethylheptanoic acid, Ammonia |

Q & A

Advanced Research Question

- Reaction Pathway Simulation : Tools like Gaussian or ORCA can model transition states and activation energies for nitrile-related reactions (e.g., hydrolysis or reduction).

- Solvent Effects : Molecular dynamics simulations (e.g., using GROMACS) assess solvent interactions that influence reaction rates.

- Machine Learning : AI-driven platforms (e.g., Pistachio or Reaxys) predict feasible synthetic routes and side reactions by training on databases of analogous nitriles .

What are the optimal catalytic systems reported for reactions involving branched aliphatic nitriles like this compound?

Basic Research Question

- Dehydration Catalysts : Phosphoric acid or P₂O₅ effectively convert amides to nitriles at 180–220°C .

- Hydrogenation Catalysts : Nickel boride (Ni₂B) selectively reduces nitriles to amines under mild H₂ pressure.

- Cross-Coupling : Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings with aryl halides, though steric effects may necessitate bulky ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.